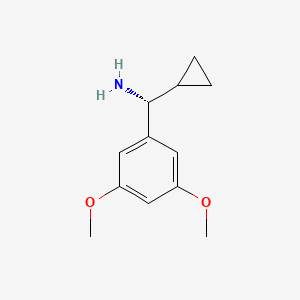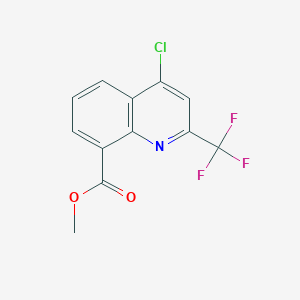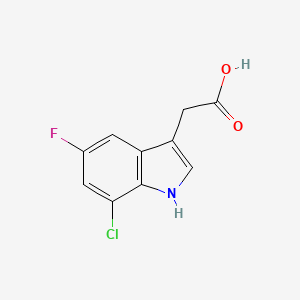
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are found in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in 1-propanol under reflux . This method ensures the formation of the indole core, which is then further functionalized to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.
Substitution: Common in indole chemistry, where substituents on the indole ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-fluoroindole: Another indole derivative with fluorine substitution, used in various chemical syntheses.
7-chloroindole: Shares the chloro substitution, used in medicinal chemistry
Uniqueness
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is unique due to its specific combination of chloro and fluoro substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H7ClFNO2 |
|---|---|
Peso molecular |
227.62 g/mol |
Nombre IUPAC |
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-6(12)2-7-5(1-9(14)15)4-13-10(7)8/h2-4,13H,1H2,(H,14,15) |
Clave InChI |
BPNAJNLEVVPPSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


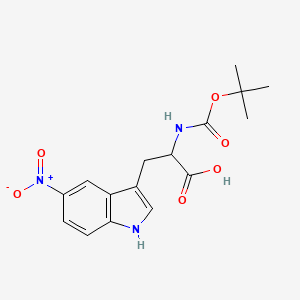
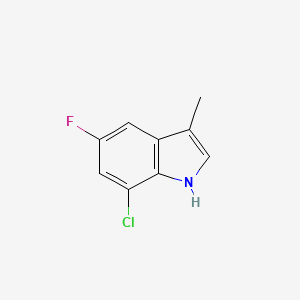
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
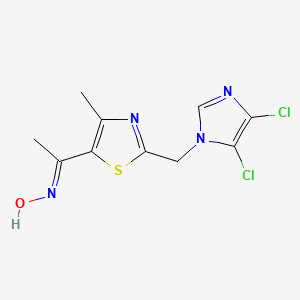
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

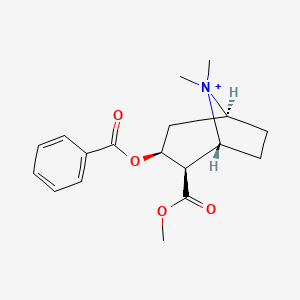
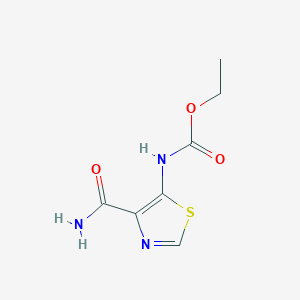

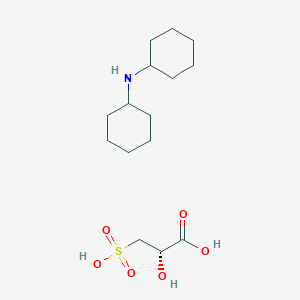
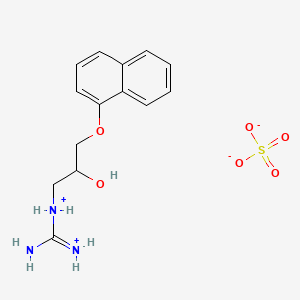
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
